4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzamide - 1258650-55-3

4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzamide

Catalog Number: EVT-1711910
CAS Number: 1258650-55-3
Molecular Formula: C11H11N3O3
Molecular Weight: 233.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Imidazolidine-2,5-dione synthesis: Several papers describe the synthesis of substituted imidazolidine-2,5-diones using various methods. One common approach involves the reaction of a ketone or aldehyde with a cyanide source, followed by cyclization with an amine or ammonia []. Another method involves the reaction of a urea derivative with an α-haloester [].
  • Benzamide synthesis: Benzamide derivatives are commonly synthesized through the reaction of a carboxylic acid or its activated derivative with an amine in the presence of a coupling reagent. For instance, the synthesis of substituted-N-(5-((7-methyl-2-oxo-2H-chromes-4-yl)-methyl)-1,3, 4 - thiadiazol-2-yl)-benzamide derivatives using TBTU as a coupling agent is described in one of the papers [].
Future Directions

References:[1] Synthesis of Substituted -N-(5-((7-Methyl-2-Oxo-2H-Chromen-4-yl)-Methyl)-1,3,4-Thiadiazol-2-yl)-Benzamide Derivatives Using TBTU As Coupling Agent And Their Evaluation For Anti Tubercular Activity. [17] 1-methyl-3-trimethylsilylparabanic acid as an effective reagent for the preparation of N-substituted (1-methyl-2,5-dioxo-1,2,5H-imidazolin-4-yl)-amines and its application to the total synthesis of isonaamidines A and C, antitumor imidazole alkaloids. [18] Synthesis and dynamic NMR studies of novel hydantoin and thiohydantoin derivatives. Crystal structure of diethyl 2-(4,4-diaryl-2,5-dioxoimidazolidin-1-yl) fumarate and diethyl 2-(4,4-diaryl-2-mercapto-5-oxo-4,5-dihydro-1H-imidazol-1-yl)fumarate.

Dimethyl 3-benzyl-2-(4-methyl-2,5-dioxoimidazolidin-1-yl)butanedioate

  • Compound Description: This compound was identified as a byproduct in the synthesis of seven-membered cyclopeptides. The study confirmed its formation as a new side reaction during this synthetic process. Two diastereomers of this compound exist, differing in their configuration.

(Z)-Methyl 4-({3-[(2,5-dioxoimidazolidin-4-ylidene)methyl]-1H-indol-1-yl}methyl)benzoate

  • Compound Description: X-ray crystallography confirms the Z geometry of the double bond connecting the imidazolidine and indole units within this compound. The crystal structure reveals the formation of planar, centrosymmetric imidazole dimers through two N—H⋯O hydrogen bonds.

2,5-dioxoimidazolidin-4-yl acetamide and analogs

  • Compound Description: These compounds act as inhibitors of the metalloproteinase MMP12. , This inhibitory activity makes them potentially valuable for treating obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). ,

6-(Propan-2-yl)-4-methyl-morpholine-2,5-diones

  • Compound Description: Two specific compounds in this class, 3,6-di-(propan-2-yl)-4-methyl-morpholine-2,5-dione (1) and 3-(2-methylpropyl)-6-(propan-2-yl)-4-methyl-morpholine-2,5-dione (2), were identified as effective xanthine oxidase inhibitors. Further investigation revealed their potential impact on bone cells, with compound 1 having no significant effect on the viability of MC3T3-E1 cells while compound 2 slightly stimulated viability.

Properties

CAS Number

1258650-55-3

Product Name

4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzamide

IUPAC Name

4-(4-methyl-2,5-dioxoimidazolidin-4-yl)benzamide

Molecular Formula

C11H11N3O3

Molecular Weight

233.22 g/mol

InChI

InChI=1S/C11H11N3O3/c1-11(9(16)13-10(17)14-11)7-4-2-6(3-5-7)8(12)15/h2-5H,1H3,(H2,12,15)(H2,13,14,16,17)

InChI Key

CTJYGMRAXBEYFF-UHFFFAOYSA-N

SMILES

CC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)C(=O)N

Canonical SMILES

CC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.